3-Methyl-4-(thiophen-2-YL)benzoic acid
Description
3-Methyl-4-(thiophen-2-YL)benzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a thiophene ring at the 4-position of the benzene core. Its molecular formula is C₁₂H₁₀O₂S₂, with a molecular weight of 274.34 g/mol. Such structural attributes make it relevant in medicinal chemistry, materials science, and as a ligand in catalytic systems.
Properties
IUPAC Name |
3-methyl-4-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-7-9(12(13)14)4-5-10(8)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMZUBZNVEBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688531 | |
| Record name | 3-Methyl-4-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-26-4 | |
| Record name | 3-Methyl-4-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-Methyl-4-(thiophen-2-YL)benzoic acid, often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(thiophen-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-Methyl-4-(thiophen-2-YL)benzyl alcohol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Methyl-4-(thiophen-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiophen-2-YL)benzoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Findings
Substituent Position and Bioactivity :
- The position of substituents significantly impacts biological activity. For instance, para-substituted benzoic acid derivatives (e.g., 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid ) exhibit stronger binding to biosensors compared to ortho- or meta-substituted analogues, as demonstrated in yeast-based biosensor studies .
- The thiophene substituent in the target compound enhances π-stacking capacity, which is advantageous in supramolecular chemistry but may reduce solubility compared to sulfonamide-containing analogues (e.g., compound 9b in ) .
Electronic Effects :
- Thiophene and thiazole rings introduce distinct electronic profiles. Thiophene’s electron-rich nature facilitates charge-transfer interactions, whereas thiazole’s nitrogen atom enables hydrogen bonding, as seen in 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid .
- Trifluoroethoxy groups (e.g., in compound 9b ) increase metabolic stability and lipophilicity, critical for pharmaceutical applications .
Synthetic Accessibility :
- Thiophene-containing compounds often require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while sulfonamide derivatives (e.g., compound 8a in ) are synthesized via nucleophilic substitution or sulfonation .
Biological Activity
3-Methyl-4-(thiophen-2-YL)benzoic acid is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a methyl group and a thiophene ring, which contributes to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 218.27 g/mol.
Structural Formula
Anticancer Properties
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting that this compound may also possess similar anticancer properties .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. This process is facilitated through the activation of specific apoptotic pathways, which may include the modulation of key proteins involved in cell survival and death .
Anti-inflammatory and Antimicrobial Activities
Preliminary research suggests that this compound may also exhibit anti-inflammatory and antimicrobial properties. The presence of the thiophene moiety is often associated with various biological effects, making this compound a candidate for further pharmacological studies.
In Vitro Studies
In vitro studies have demonstrated that this compound can enhance proteasomal and lysosomal activities in human fibroblasts, indicating its potential role in promoting cellular homeostasis and possibly counteracting age-related decline in these pathways .
Data Table: Summary of Biological Activities
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzoic acid derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against both MCF-7 and HCT-116 cell lines, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Proteasome Activation
In another investigation, the impact of this compound on proteasome activity was assessed using human foreskin fibroblasts. The results showed a marked increase in proteasomal activity at concentrations of 5 μM, suggesting potential applications in aging-related therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
